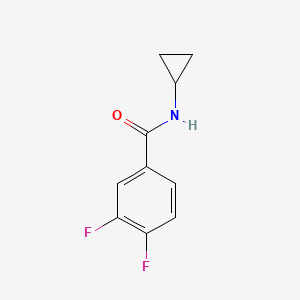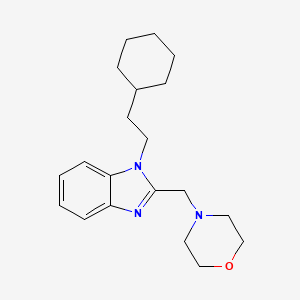
N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine
Vue d'ensemble
Description
N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine, also known as CTQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. CTQ belongs to the class of quinazoline derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine is not fully understood. However, it is believed that N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways. N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In addition, N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth. N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been shown to disrupt the cell cycle and induce cell cycle arrest in cancer cells. In addition, N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been found to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine in lab experiments. N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has not been extensively studied in vivo, and its toxicity profile is not well established.
Orientations Futures
There are several future directions for research on N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine. Further studies are needed to elucidate the exact mechanism of action of N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine. In addition, more research is needed to determine the pharmacokinetics and pharmacodynamics of N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine in vivo. N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has shown promising results in vitro, and further studies are needed to evaluate its efficacy and safety in animal models. Moreover, N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has potential applications in other fields, such as agriculture and environmental science, and further research in these areas is warranted.
Conclusion:
In conclusion, N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine is a novel compound that has shown promising results in various scientific studies. N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been found to possess anticancer, antifungal, and antibacterial properties and has potential applications in other fields. Further research is needed to fully understand the mechanism of action and pharmacokinetics of N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine. N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has several advantages for lab experiments, but its toxicity profile is not well established. Overall, N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine is a promising compound that warrants further investigation.
Applications De Recherche Scientifique
N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial properties. N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(5-cycloheptyl-1,3,5-triazinan-2-ylidene)-6-ethyl-4-methylquinazolin-2-amine has been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethyl-4-methylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6/c1-3-16-10-11-19-18(12-16)15(2)24-21(25-19)26-20-22-13-27(14-23-20)17-8-6-4-5-7-9-17/h10-12,17H,3-9,13-14H2,1-2H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHRKBRUWFMIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl {[5-(propylthio)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B4698455.png)
![({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4698474.png)
![2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4698476.png)
![4-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4698490.png)

![methyl 4-chloro-3-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4698501.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4698520.png)
![5-[(5-methyl-2-furyl)methylene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698539.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B4698548.png)
![ethyl N-{[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}glycinate](/img/structure/B4698552.png)


![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4698570.png)